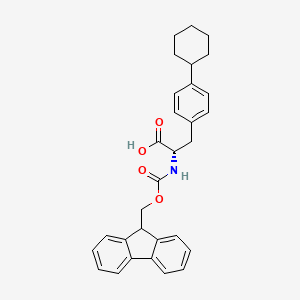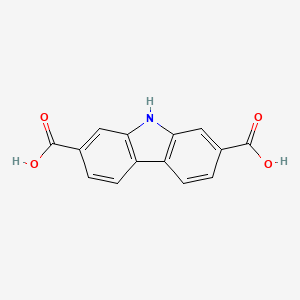![molecular formula C30H32F2S4 B8182035 4,8-bis(4-fluoro-5-hexylthiophen-2-yl)thieno[2,3-f][1]benzothiole](/img/structure/B8182035.png)
4,8-bis(4-fluoro-5-hexylthiophen-2-yl)thieno[2,3-f][1]benzothiole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,8-Bis(4-fluoro-5-hexylthiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene is a complex organic compound that belongs to the class of benzodithiophene derivatives. This compound is of significant interest in the field of organic electronics, particularly in the development of photovoltaic materials and organic semiconductors due to its unique electronic properties and structural characteristics .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Bis(4-fluoro-5-hexylthiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene typically involves the following steps:
Formation of the Thiophene Units: The thiophene units are synthesized through a series of reactions involving halogenation, lithiation, and subsequent coupling reactions.
Coupling with Benzodithiophene: The synthesized thiophene units are then coupled with a benzodithiophene core using palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
化学反応の分析
Types of Reactions
4,8-Bis(4-fluoro-5-hexylthiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene undergoes several types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, which may alter its electronic properties.
Substitution: Halogenation and other substitution reactions can be performed on the thiophene units to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene rings .
科学的研究の応用
4,8-Bis(4-fluoro-5-hexylthiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene has several scientific research applications:
Organic Photovoltaics: This compound is used as a building block in the synthesis of donor-acceptor copolymers for organic solar cells.
Organic Field-Effect Transistors (OFETs): It is employed in the fabrication of OFETs due to its high charge carrier mobility and stability.
作用機序
The mechanism by which 4,8-Bis(4-fluoro-5-hexylthiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene exerts its effects involves its interaction with light and subsequent electronic transitions. The compound absorbs photons, leading to the excitation of electrons from the ground state to an excited state. This process generates electron-hole pairs, which are crucial for applications in photovoltaics and photocatalysis .
類似化合物との比較
Similar Compounds
4,8-Bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b4,5-b’]dithiophene: This compound is similar in structure but has different alkyl substituents, which can affect its solubility and electronic properties.
4,8-Bis(4-chloro-5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b4,5-b’]dithiophene: The presence of chlorine atoms can influence the compound’s reactivity and stability.
Uniqueness
4,8-Bis(4-fluoro-5-hexylthiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene is unique due to the presence of fluorine atoms, which enhance its electron-withdrawing capability and improve its performance in electronic applications. The hexyl groups also contribute to its solubility in organic solvents, making it easier to process in various applications .
特性
IUPAC Name |
4,8-bis(4-fluoro-5-hexylthiophen-2-yl)thieno[2,3-f][1]benzothiole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32F2S4/c1-3-5-7-9-11-23-21(31)17-25(35-23)27-19-13-15-34-30(19)28(20-14-16-33-29(20)27)26-18-22(32)24(36-26)12-10-8-6-4-2/h13-18H,3-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLQSSQKNPCEPJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=C(C=C(S1)C2=C3C=CSC3=C(C4=C2SC=C4)C5=CC(=C(S5)CCCCCC)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32F2S4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(2-Methylimidazo[1,2-a]pyridin-6-yl)boronic acid](/img/structure/B8181994.png)





![S-(Trifluoromethyl) [1,1'-biphenyl]-4-carbothioate](/img/structure/B8182027.png)
